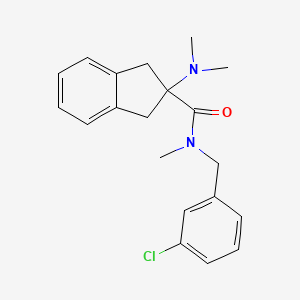![molecular formula C20H21ClN2O7S B5163431 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate, also known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate inhibits the activity of lipases and esterases by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of lipids and esters, which are important molecules in various biological processes. The mechanism of action of this compound is similar to that of other lipase inhibitors, such as orlistat, which is used clinically for the treatment of obesity.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on lipid metabolism and obesity in animal models. Inhibition of lipase activity by this compound results in a decrease in the absorption of dietary fats, leading to a reduction in body weight and adiposity. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate in lab experiments is its potency as a lipase inhibitor. This makes it useful for studying the activity and function of lipases and esterases in various biological processes. However, this compound also has limitations, such as its potential toxicity and lack of selectivity for specific enzymes. This can make it difficult to interpret the results of experiments using this compound as a tool.
Zukünftige Richtungen
There are several future directions for research involving 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate. One area of interest is the development of more selective lipase inhibitors that target specific enzymes involved in lipid metabolism. Another area of interest is the use of this compound in combination with other compounds to enhance its efficacy as a lipase inhibitor. Additionally, further research is needed to determine the safety and potential therapeutic applications of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. While there are limitations to its use, this compound has the potential to be a valuable tool for studying the activity and function of lipases and esterases in various biological processes. Further research is needed to fully understand the potential applications of this compound in scientific research and potential therapeutic applications.
Synthesemethoden
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate can be synthesized using various methods, including the reaction of 4-(2-chlorophenyl) butyric acid with thionyl chloride, followed by reaction with 3-nitrobenzenesulfonyl chloride and butylamine. Another method involves the reaction of 4-(2-chlorophenyl) butyric acid with oxalyl chloride, followed by reaction with 3-nitrobenzenesulfonyl chloride and butylamine. Both methods result in the formation of this compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate has been used in scientific research as a tool to study the activity of various enzymes, such as lipases and esterases. It has been shown to be a potent inhibitor of these enzymes, making it useful for studying their activity and function. This compound has also been used to study the effects of lipase inhibition on lipid metabolism and obesity in animal models.
Eigenschaften
IUPAC Name |
[4-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-chlorophenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLHKZGNWPKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![1-ethyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5163396.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)


![4'-(4-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5163435.png)


![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![5-amino-N-(2-chloro-5-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5163451.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
